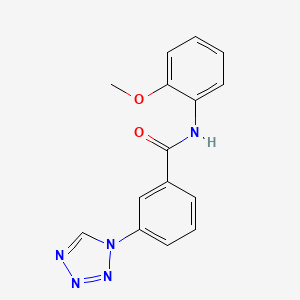

![molecular formula C15H13Cl2NO3 B5887699 2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

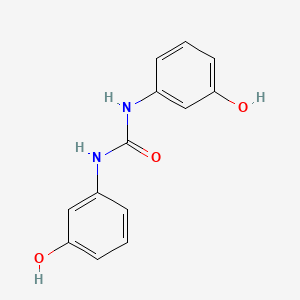

Descripción

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, commonly known as dicamba, is a herbicide that has been used for several decades to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds, low toxicity, and low persistence in the environment.

Mecanismo De Acción

Dicamba works by disrupting the growth and development of plants. It mimics the action of the plant hormone auxin, causing abnormal growth and eventually leading to the death of the plant. Dicamba is absorbed by the leaves and transported throughout the plant, causing damage to the vascular system and inhibiting the plant's ability to take up water and nutrients.

Biochemical and Physiological Effects:

Dicamba has been shown to have both biochemical and physiological effects on plants. It inhibits the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of lignin and other secondary metabolites. It also affects the activity of other enzymes involved in plant growth and development, such as peroxidase and polyphenol oxidase. Dicamba has been shown to cause changes in the levels of various plant hormones, including auxin, cytokinin, and gibberellin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba has several advantages for use in lab experiments. It is a highly effective herbicide that can be used to control a wide range of weeds. It is also relatively low in toxicity and has a low persistence in the environment. However, there are also limitations to its use in lab experiments. Dicamba can be phytotoxic to some plants, and its effects can be influenced by environmental factors such as temperature and humidity.

Direcciones Futuras

There are several future directions for research on dicamba. One area of research is the development of new formulations and application methods that can reduce the risk of off-target movement and volatilization. Another area of research is the identification of new targets for herbicidal activity, which could lead to the development of more effective herbicides with lower environmental impact. Research is also needed to better understand the effects of dicamba on non-target plants and animals, as well as its persistence in the environment. Finally, research is needed to develop more sustainable weed management practices that can reduce the reliance on herbicides like dicamba.

Métodos De Síntesis

Dicamba can be synthesized using various methods, including the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by the reaction of the resulting product with 2-(hydroxymethyl)phenol. Another method involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride, followed by the reaction of the resulting product with 2-(hydroxymethyl)phenol. These methods have been optimized to produce high yields of dicamba with high purity.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its herbicidal properties. It has been used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat. Research has also been conducted to determine the effects of dicamba on non-target plants and animals, as well as its persistence in the environment.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c16-11-5-6-14(12(17)7-11)21-9-15(20)18-13-4-2-1-3-10(13)8-19/h1-7,19H,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEUTXWGRAXTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5887652.png)

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)

![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)

![N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)

![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)